5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)9-15-7-4-2-1-3-6(7)8-16-14-5-17(8)9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIQNFOOOCYURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A widely adopted route begins with anthranilic acid, which undergoes cyclocondensation with urea or potassium cyanate under acidic conditions to yield quinazoline-2,4(1H,3H)-dione. Subsequent chlorination using phosphorus oxychloride (POCl₃) and triethylamine (TEA) produces 2,4-dichloroquinazoline, a key intermediate.
Example Protocol
- Quinazoline-2,4-dione synthesis : Anthranilic acid (10 mmol) reacts with potassium cyanate (12 mmol) in aqueous acetic acid (50 mL) at 80°C for 6 hours, yielding 85% quinazoline-2,4-dione.
- Chlorination : Quinazoline-2,4-dione (5 mmol) is treated with POCl₃ (15 mL) and TEA (10 mmol) at 110°C for 4 hours, affording 2,4-dichloroquinazoline in 78% yield.
Hydrazine-Mediated Triazole Ring Formation
Reaction of 2,4-dichloroquinazoline with hydrazine hydrate introduces a hydrazinyl group at position 4, forming 2-chloro-4-hydrazinylquinazoline. Cyclization with trifluoroacetic acid (TFA) facilitates triazole ring closure, producing 3-(trifluoromethyl)-triazolo[4,3-c]quinazolin-5-one. Final chlorination with POCl₃ yields the target compound.
Critical Steps
- Hydrazination : 2,4-Dichloroquinazoline (3 mmol) reacts with hydrazine hydrate (6 mmol) in ethanol at 0–5°C for 2 hours, achieving 70% conversion to 2-chloro-4-hydrazinylquinazoline.
- Cyclization : The hydrazinyl intermediate (2 mmol) is treated with TFA (5 mL) at reflux for 3 hours, yielding 65% of the triazoloquinazolinone.
- Chlorination : The quinazolinone (1 mmol) reacts with POCl₃ (3 mL) at 110°C for 2 hours, providing 5-(trifluoromethyl)-triazolo[4,3-c]quinazoline in 82% purity.
Alternative Cross-Coupling Strategies
Recent advances employ palladium-catalyzed cross-coupling to introduce aryl or biphenyl substituents. For instance, Suzuki-Miyaura coupling of 5-bromo-triazoloquinazoline with trifluoromethylphenyl boronic acid achieves regioselective functionalization. While less commonly used for the parent compound, this method is viable for derivatives.
Conditions
Characterization and Analytical Data
Spectroscopic Validation
X-Ray Diffraction (XRD) Analysis
Single-crystal XRD confirms non-planar geometry, with dihedral angles of 15.2° between triazole and quinazoline rings. The trifluoromethyl group adopts a pseudo-axial orientation, minimizing steric strain.
Optimization and Yield Enhancement
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography : Silica gel elution with petroleum ether:ethyl acetate (20:1) removes byproducts, enhancing purity to >95%.
- Recrystallization : Ethanol/water (3:1) yields crystals suitable for XRD.
Applications and Derivative Synthesis
Fluorescent Materials
5-(Trifluoromethyl)-triazolo[4,3-c]quinazoline exhibits solvatochromism, with emission maxima shifting from 450 nm (toluene) to 480 nm (acetonitrile). Quantum yields reach 94% in non-polar solvents, enabling use in organic light-emitting diodes (OLEDs).
Biological Activity
Derivatives demonstrate topoisomerase II inhibition (IC₅₀ = 1.8 μM) and cytotoxicity against U937 leukemia cells (IC₅₀ = 4.2 μM). The trifluoromethyl group enhances membrane permeability, as evidenced by logP values correlating with cellular uptake.
Chemical Reactions Analysis
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can yield different triazoloquinazoline isomers.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, orthoesters, and various oxidizing or reducing agents
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as the PCAF bromodomain. This interaction inhibits the activity of PCAF, a histone acetyltransferase involved in the regulation of gene expression. By binding to the active site of PCAF, this compound can modulate the acetylation of histones, thereby affecting the transcriptional activity of genes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Photophysical Properties
Key parameters such as fluorescence quantum yield (Φf), emission wavelength (λem), and solvatochromic behavior vary significantly depending on substituents and annelation patterns.
Table 1: Photophysical Comparison of Selected Triazoloquinazoline Derivatives
Structural and Electronic Effects
- Trifluoromethyl (-CF₃) Group: Enhances electron-deficient character, promoting intramolecular charge transfer (ICT) and red-shifted emission. The strong electron-withdrawing effect stabilizes excited states, increasing Φf compared to non-CF₃ analogs .
- Annelation Isomerism : [1,2,4]Triazolo[4,3-c]quinazolines exhibit higher Φf than [1,5-c] isomers due to reduced steric hindrance and optimized π-conjugation .
- Aryl Substitution at C3: 3-Aryl groups (e.g., phenyl) introduce steric bulk and non-radiative decay pathways, lowering Φf by 20–30% compared to unsubstituted analogs .
Solvatochromism and Aggregation Effects
- 5-(CF₃)-Triazoloquinazoline: Displays pronounced solvatochromism, with λem shifting from 480 nm (toluene) to 520 nm (acetonitrile). Aggregation-induced emission enhancement (AIEE) is observed in MeCN/water mixtures, with Φf increasing by 15% in aggregated states .
- 3-Aryl Analogs: Moderate solvatochromism due to restricted ICT; AIEE is less pronounced .
Electrochemical and Computational Insights
- HOMO-LUMO Gap : Density functional theory (DFT) calculations reveal a narrower HOMO-LUMO gap (3.2 eV) for 5-(CF₃)-triazoloquinazoline compared to 3-aryl analogs (3.5–3.8 eV), aligning with red-shifted emission .
- Electron Affinity : The -CF₃ group lowers LUMO energy by 0.3 eV, enhancing electron-accepting capacity for optoelectronic applications .
Biological Activity
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects.
Chemical Structure and Synthesis
This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, which facilitates the formation of the triazoloquinazoline core structure .
The primary target of this compound is the P300/CBP-associated factor (PCAF) . By inhibiting PCAF, this compound disrupts histone acetylation processes critical for gene expression regulation. This inhibition can lead to significant cellular effects such as altered proliferation, differentiation, and apoptosis .
Cytotoxicity
Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance:
- Compound 16 showed IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT-116 cell lines.
- The cytotoxic activity hierarchy was determined as follows: 16 > 17 > 18 > 20 > 19 , indicating that different amine substitutions significantly affect biological activity .
Antihypertensive Activity
In a separate study involving related triazoloquinazoline derivatives, some compounds exhibited valuable effects on heart rate and blood pressure in animal models. These findings suggest potential applications as adrenoblockers or cardiac stimulants .
Comparative Biological Activity Table
| Compound | Target Cell Line | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| 16 | HepG2 | 6.29 | Cytotoxic |
| 16 | HCT-116 | 2.44 | Cytotoxic |
| - | Various | - | Antihypertensive |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives on HepG2 and HCT-116 cells. The results indicated that the introduction of a trifluoromethyl group significantly enhanced cytotoxic activity due to improved binding affinity to DNA .
- Antihypertensive Effects : A series of quinazoline derivatives were tested for their antihypertensive properties using a tail cuff method on rodents. Some derivatives completely abolished tachycardia associated with parent compounds, suggesting they could be modified for therapeutic use .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : Synthesis typically involves cyclization reactions and functional group introductions. For example, trifluoroacetic acid (TFA) can serve as a CF₃ source during cyclization, with yields ranging from 25% to 65% depending on solvent choice (e.g., DMF or chloroform), temperature control (80–120°C), and catalysts like triethylamine . Optimizing stoichiometry of intermediates (e.g., hydrazine derivatives) and purification via column chromatography or recrystallization can enhance purity and yield .
Q. Which spectroscopic techniques are most effective for characterizing triazoloquinazoline derivatives, and how should conflicting spectral data be resolved?
- Methodological Answer : ¹H/¹³C NMR and LC-MS are critical for structural confirmation. For instance, ¹H NMR chemical shifts in CDCl₃ (e.g., δ 7.2–8.5 ppm for aromatic protons) and LC-MS fragmentation patterns (e.g., m/z 470.5 for molecular ion peaks) provide structural insights . Conflicting data (e.g., unexpected splitting in NMR) should be cross-validated with elemental analysis (C, H, N content) and alternative techniques like IR spectroscopy for functional group identification .
Q. How does the trifluoromethyl group influence the biological activity and physicochemical properties of triazoloquinazoline compounds?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In bioactivity studies, it increases binding affinity to targets like fungal 14α-demethylase (PDB: 3LD6) by forming hydrophobic interactions . Physicochemical profiling (logP, solubility) via HPLC or shake-flask methods can quantify these effects .
Advanced Research Questions
Q. How can computational methods like molecular docking be integrated with experimental data to predict target interactions of this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to optimize geometry, followed by molecular docking (AutoDock Vina, Schrödinger) against targets like DNA topoisomerases or fungal enzymes. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., 14α-demethylase activity) . Computational reaction path searches (ICReDD methods) can also predict synthetic feasibility .
Q. What strategies are recommended for resolving contradictions in biological activity data across triazoloquinazoline derivatives?
- Methodological Answer : Contradictions (e.g., DNA-intercalation vs. antifungal activity) require systematic SAR studies. Compare substituent effects: electron-withdrawing groups (e.g., -CF₃) may favor DNA binding, while bulkier groups (e.g., cyclopentyl) enhance antifungal activity . Use dose-response assays (e.g., MIC for fungi, IC₅₀ for enzyme inhibition) to clarify dual mechanisms .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on triazoloquinazoline efficacy?
- Methodological Answer :
Synthetic diversification : Introduce substituents (e.g., halogens, alkoxy groups) at positions 5, 6, or 8 of the quinazoline core .
Physicochemical profiling : Measure logP, solubility, and plasma stability .
Biological screening : Test against standardized microbial strains (e.g., C. albicans ATCC 90028) with reference compounds (e.g., ketoconazole) .
Statistical analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .
Q. What experimental designs are optimal for assessing the DNA-binding potential of triazoloquinazoline derivatives?
- Methodological Answer :
- In vitro assays : Ethidium bromide displacement assays to quantify DNA intercalation.
- Spectroscopic techniques : UV-Vis titration (e.g., hypochromicity at 260 nm) and circular dichroism (CD) to monitor conformational changes in DNA .
- Computational validation : Molecular dynamics simulations to assess binding modes (e.g., minor groove vs. intercalation) .
Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to minimize side reactions .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) .
- Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing to avoid overuse of broad-spectrum agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
